molecular formula C17H16N4O2 B2493817 (E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035000-17-8

(E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide

Número de catálogo: B2493817
Número CAS: 2035000-17-8
Peso molecular: 308.341
Clave InChI: CPFBCCAZLNFWMG-SNAWJCMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide is an acrylamide derivative featuring a furan heterocycle and a pyridine-methyl-pyrazole hybrid substituent. The compound’s structure combines electron-rich aromatic systems (furan and pyridine) with a methylated pyrazole moiety, which may enhance metabolic stability and target binding specificity.

Propiedades

IUPAC Name

(E)-3-(furan-2-yl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-21-12-15(11-20-21)14-7-13(8-18-10-14)9-19-17(22)5-4-16-3-2-6-23-16/h2-8,10-12H,9H2,1H3,(H,19,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFBCCAZLNFWMG-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide, a compound with a complex structure featuring furan and pyrazole rings, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
CAS Number2035006-75-6
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The furan and pyrazole rings are known to participate in enzyme inhibition, while the benzamide moiety may enhance binding affinity to biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : The structural components facilitate binding to various receptors, potentially modulating signal transduction pathways.

Antimicrobial Activity

Recent studies have demonstrated that (E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide exhibits significant antimicrobial properties against both bacterial and fungal strains. For instance, it has shown effectiveness against resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) reported below 0.5 μM in some derivatives .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan and pyrazole moieties can lead to variations in potency and selectivity against different biological targets.

Notable Findings:

  • Furan Ring Modifications : Alterations to the furan structure have been linked to enhanced anti-tuberculosis activity.
  • Pyrazole Substituents : Different substituents on the pyrazole ring significantly affect the compound's binding affinity and biological efficacy .

Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of pyrazole compounds, (E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide was identified as one of the most potent against Mtb, showing promising results in both in vitro and in vivo models .

Study 2: Anticancer Properties

A comprehensive analysis of the compound's anticancer effects revealed that it effectively inhibited growth in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to cell cycle arrest and induction of apoptosis through mitochondrial pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Acrylamide Derivatives

Substituent Variations in Pyrazole and Pyridine Moieties
  • Compound 3a (): Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Key Differences: Replaces the furan group with chlorophenyl and cyanopyrazole substituents. Properties: Higher melting point (133–135°C) and moderate yield (68%), suggesting stronger crystallinity due to aromatic stacking .
  • (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4312) (): Structure: Features a chlorophenyl acrylamide and pyridin-3-yl group. Key Differences: Lacks the furan and methylpyrazole moieties but includes a propylamine chain.
Furan-Containing Analogues
  • (2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide (): Structure: Contains a cyano group and p-tolyl-furan substituent. Key Differences: Substitutes the pyridine-methyl-pyrazole group with a phenylpyrazole and introduces a cyano group.
Table 1: Comparative Data for Selected Analogues
Compound Name Molecular Weight (g/mol) Key Substituents Yield (%) Melting Point (°C)
Target Compound* ~325.34† Furan-2-yl, methylpyridinylmethyl N/A N/A
Compound 3a () 403.1 Chlorophenyl, cyanopyrazole 68 133–135
(2E)-2-Cyano-... () 408.46 p-Tolyl-furan, phenylpyrazole N/A N/A
(Z)-2-[(E)-3-(4-chlorophenyl)... () ~336‡ Chlorophenyl, pyridin-3-yl N/A N/A

*Estimated based on molecular formula; †Calculated using PubChem data; ‡From LC/MS (ESI) data .

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s furan group (electron-rich) contrasts with chlorophenyl (electron-deficient) in analogues, which may influence binding to hydrophobic or polar targets.
  • Solubility : Propylamine chains (e.g., in ) enhance solubility compared to aromatic substituents in the target compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.